

# (E)-2-methylpent-2-en-1-ol IUPAC name and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylpent-2-en-1-ol

Cat. No.: B091347

[Get Quote](#)

## An In-depth Technical Guide to (E)-2-methylpent-2-en-1-ol

This guide provides a comprehensive technical overview of (E)-2-methylpent-2-en-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characteristics, and safety information.

## Chemical Structure and Identification

(E)-2-methylpent-2-en-1-ol is a primary allylic alcohol. The "(E)" designation in its IUPAC name refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. For C2, the substituents are -CH<sub>2</sub>OH and -CH<sub>3</sub>. For C3, they are -CH<sub>2</sub>CH<sub>3</sub> and -H. According to Cahn-Ingold-Prelog (CIP) rules, -CH<sub>2</sub>OH has priority over -CH<sub>3</sub>, and -CH<sub>2</sub>CH<sub>3</sub> has priority over -H. As these higher-priority groups are on opposite sides of the double bond, the isomer is designated (E).

The molecular structure is detailed below.

Caption: Ball-and-stick representation of (E)-2-methylpent-2-en-1-ol.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | <b>(E)-2-methylpent-2-en-1-ol</b> <a href="#">[1]</a>                                                            |
| CAS Number        | 16958-19-3 <a href="#">[2]</a>                                                                                   |
| Molecular Formula | C <sub>6</sub> H <sub>12</sub> O <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 100.161 g/mol <a href="#">[2]</a> <a href="#">[4]</a>                                                            |
| Canonical SMILES  | CCC=C(C)CO <a href="#">[5]</a>                                                                                   |
| Isomeric SMILES   | CC/C=C(\C)/CO <a href="#">[5]</a> <a href="#">[6]</a>                                                            |
| InChI             | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ <a href="#">[1]</a>                                       |

| InChIKey | KIKXGIRAIYTCRB-GQCTYLIASA-N[\[1\]](#) |

## Physicochemical Properties

This section summarizes the key physical and chemical properties of **(E)-2-methylpent-2-en-1-ol**.

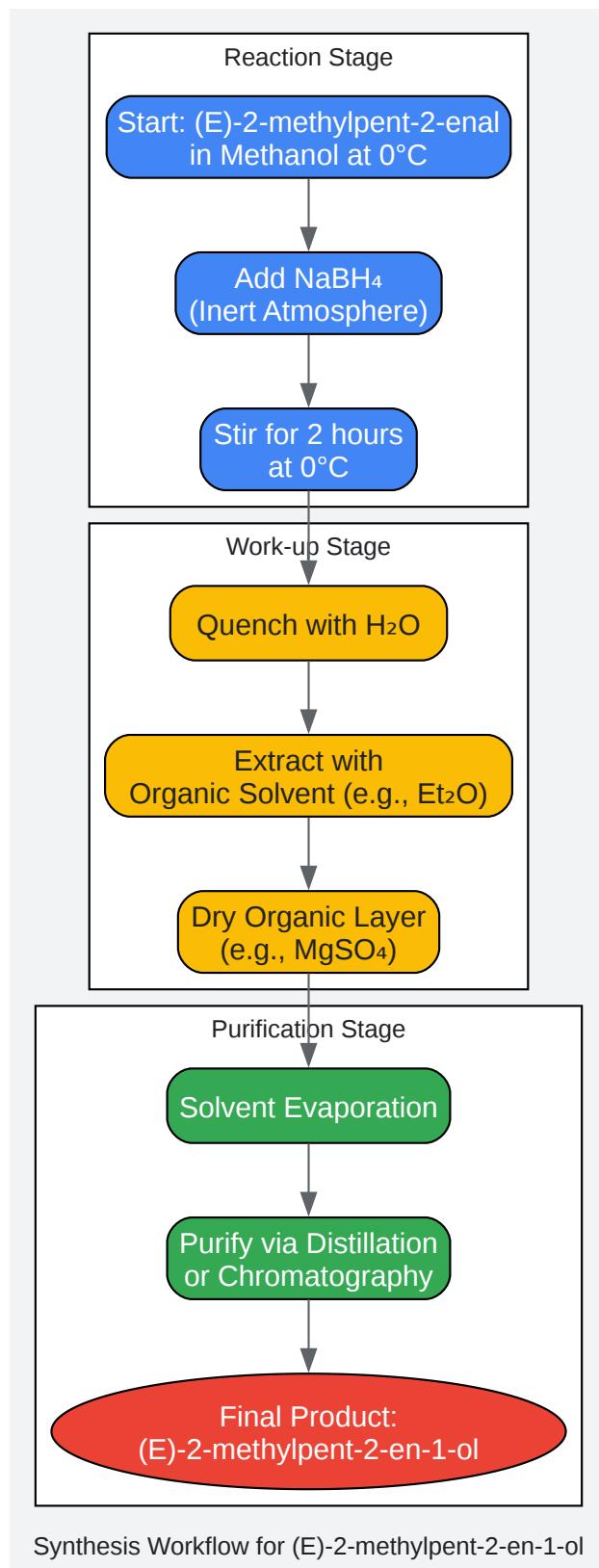
Table 2: Physicochemical Data

| Property                     | Value                                       | Notes                       |
|------------------------------|---------------------------------------------|-----------------------------|
| Boiling Point                | <b>94.5 °C</b> <a href="#">[2]</a>          | <b>At 77 mmHg</b>           |
|                              | 167.5 °C <a href="#">[5]</a>                | At 760 mmHg (estimated)     |
| Density                      | 0.845 g/cm³ <a href="#">[5]</a>             |                             |
| Flash Point                  | 60.8 °C <a href="#">[5]</a>                 |                             |
| XLogP3-AA                    | 1.5 <a href="#">[1]</a> <a href="#">[5]</a> | A measure of lipophilicity. |
| Hydrogen Bond Donor Count    | 1 <a href="#">[1]</a> <a href="#">[5]</a>   |                             |
| Hydrogen Bond Acceptor Count | 1 <a href="#">[1]</a> <a href="#">[5]</a>   |                             |
| Rotatable Bond Count         | 2 <a href="#">[1]</a> <a href="#">[5]</a>   |                             |

| Topological Polar Surface Area | 20.2 Å²[\[1\]](#) | |

## Synthesis and Experimental Protocols

A common and efficient method for the synthesis of **(E)-2-methylpent-2-en-1-ol** is the selective reduction of the corresponding  $\alpha,\beta$ -unsaturated aldehyde, **(E)-2-methylpent-2-enal**.


### Synthesis via Reduction of **(E)-2-methylpent-2-enal**

**Principle:** Sodium borohydride ( $\text{NaBH}_4$ ) is a mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. In the case of  $\alpha,\beta$ -unsaturated aldehydes,  $\text{NaBH}_4$  primarily performs a 1,2-addition to the carbonyl group, leaving the carbon-carbon double bond intact. This selectivity makes it an ideal reagent for converting **(E)-2-methylpent-2-enal** to **(E)-2-methylpent-2-en-1-ol**.

**Experimental Protocol:** A detailed protocol for this synthesis is as follows[\[2\]](#):

- Reaction Setup:** A solution of **(E)-2-methylpent-2-enal** is prepared in methanol ( $\text{MeOH}$ ) in a round-bottom flask equipped with a magnetic stirrer. The flask is placed in an ice bath to maintain a temperature of 0 °C. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Reagent:** Sodium borohydride ( $\text{NaBH}_4$ ) is added portion-wise to the stirred solution over a period of time to control the reaction rate and temperature.
- **Reaction Time:** The reaction mixture is stirred at  $0\text{ }^\circ\text{C}$  for approximately 2 hours to ensure complete conversion.
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of water. The bulk of the methanol is removed under reduced pressure. The remaining aqueous solution is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is evaporated to yield the crude product. The final product, **(E)-2-methylpent-2-en-1-ol**, can be purified by fractional distillation under reduced pressure or by column chromatography.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of the target compound.

## Spectroscopic Data

While comprehensive, peer-reviewed spectral assignments are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure. These predictions are crucial for characterization by researchers.

Table 3: Predicted Spectroscopic Characteristics

| Technique           | Feature                        | Predicted Chemical Shift / Wavenumber | Assignment                                       |
|---------------------|--------------------------------|---------------------------------------|--------------------------------------------------|
| <sup>1</sup> H NMR  | <b>Broad Singlet</b>           | $\delta$ 1.5 - 4.0 ppm                | R-OH (hydroxyl proton, exchangeable)             |
|                     | Triplet                        | $\delta$ ~5.4 ppm                     | =CH- (vinylic proton on C3)                      |
|                     | Singlet                        | $\delta$ ~4.0 ppm                     | -CH <sub>2</sub> OH (protons on C1)              |
|                     | Quintet/dq                     | $\delta$ ~2.0 ppm                     | -CH <sub>2</sub> - (protons on C4)               |
|                     | Singlet                        | $\delta$ ~1.7 ppm                     | =C-CH <sub>3</sub> (methyl protons on C2)        |
|                     | Triplet                        | $\delta$ ~0.9 ppm                     | -CH <sub>3</sub> (terminal methyl protons on C5) |
| <sup>13</sup> C NMR | sp <sup>2</sup> Carbon         | $\delta$ ~135-140 ppm                 | C2 (quaternary vinylic carbon)                   |
|                     | sp <sup>2</sup> Carbon         | $\delta$ ~125-130 ppm                 | C3 (vinylic carbon)                              |
|                     | sp <sup>3</sup> Carbon (C-O)   | $\delta$ ~65-70 ppm                   | C1 (carbon attached to hydroxyl group)           |
|                     | sp <sup>3</sup> Carbon         | $\delta$ ~20-25 ppm                   | C4 (methylene carbon)                            |
|                     | sp <sup>3</sup> Carbon         | $\delta$ ~13-16 ppm                   | C5 (terminal methyl carbon)                      |
|                     | sp <sup>3</sup> Carbon         | $\delta$ ~12-15 ppm                   | C2-Methyl (vinylic methyl carbon)                |
| IR Spectroscopy     | O-H Stretch                    | 3200-3500 cm <sup>-1</sup> (broad)    | Hydroxyl group                                   |
|                     | C-H Stretch (sp <sup>3</sup> ) | 2850-3000 cm <sup>-1</sup> (strong)   | Alkyl C-H bonds                                  |

| Technique | Feature     | Predicted Chemical Shift / Wavenumber | Assignment         |
|-----------|-------------|---------------------------------------|--------------------|
|           | C=C Stretch | ~1670 cm <sup>-1</sup> (weak-medium)  | Alkene double bond |

|| C-O Stretch | 1000-1100 cm<sup>-1</sup> (strong) | Primary alcohol C-O bond |

## Safety and Handling

Based on aggregated GHS data, (E)-**2-methylpent-2-en-1-ol** is classified with the following hazards[1]:

- H226: Flammable liquid and vapor.
- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.

### Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.
- Keep away from heat, sparks, open flames, and other ignition sources.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-methylpent-2-en-1-ol | Molport-006-113-469 | Novel [molport.com]
- 5. lookchem.com [lookchem.com]
- 6. (E)-2-methylpent-2-en-4-yn-1-ol | C6H8O | CID 12599097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(E)-2-methylpent-2-en-1-ol IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091347#e-2-methylpent-2-en-1-ol-iupac-name-and-structure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)